

# Technical Guide: 4-(Benzyloxy)-2-methoxybenzotrile

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## Compound of Interest

Compound Name:	4-(Benzyloxy)-2-methoxybenzotrile
CAS No.:	719274-37-0
Cat. No.:	B1344258

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## Precision Synthesis & Application in Medicinal Chemistry

### Executive Summary & Chemical Identity

**4-(Benzyloxy)-2-methoxybenzotrile** is a specialized aromatic intermediate utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., EGFR/HER2 targeting) and novel antibacterial amidines.[1] It serves as a protected scaffold, where the benzyloxy group acts as a robust masking agent for a phenol, allowing chemical modifications to occur at the nitrile moiety (reduction, hydrolysis, or amidine formation) before late-stage deprotection.[1]

While the final benzylated compound is often synthesized in situ or on-demand (and thus lacks a ubiquitous commercial CAS number in some public registries), its core precursor, 4-hydroxy-2-methoxybenzotrile, is well-indexed.[1]

### Chemical Specifications

Parameter	Detail
Compound Name	4-(Benzyloxy)-2-methoxybenzotrile
Systematic Name	4-(Phenylmethoxy)-2-methoxybenzotrile
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	239.27 g/mol
Core Scaffold	Benzotrile
Precursor CAS	84224-29-3 (4-Hydroxy-2-methoxybenzotrile)
Key Functional Groups	Nitrile (-CN), Methoxy (-OCH <sub>3</sub> ), Benzyloxy (-OBn)
Solubility	Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in Water

## Synthesis Strategy: Williamson Etherification

The most authoritative and scalable route to **4-(benzyloxy)-2-methoxybenzotrile** is the Williamson Ether Synthesis.<sup>[1]</sup> This protocol involves the

alkylation of the phenolic precursor (4-hydroxy-2-methoxybenzotrile) with benzyl bromide in the presence of a mild base.<sup>[1]</sup>

### Reaction Mechanism & Logic

- **Deprotonation:** The base (Potassium Carbonate) deprotonates the phenol (pKa ~8-10) to form a phenoxide anion.<sup>[1]</sup> The presence of the electron-withdrawing nitrile group at the para position increases the acidity of the phenol, facilitating this step.
- **Nucleophilic Attack:** The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.
- **Leaving Group Displacement:** Bromide is displaced, yielding the benzyl ether.

### Experimental Protocol

Based on standard methodologies for alkoxybenzotriles and patent WO2019241566A1.

## Reagents:

- Substrate: 4-Hydroxy-2-methoxybenzonitrile (CAS: 84224-29-3) [1.0 equiv][1]
- Alkylating Agent: Benzyl bromide (CAS: 100-39-0) [1.1 - 1.2 equiv][1]
- Base: Potassium Carbonate ( ), anhydrous [2.0 equiv][1]
- Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1] (DMF is preferred for faster kinetics due to better solubility of the phenoxide).

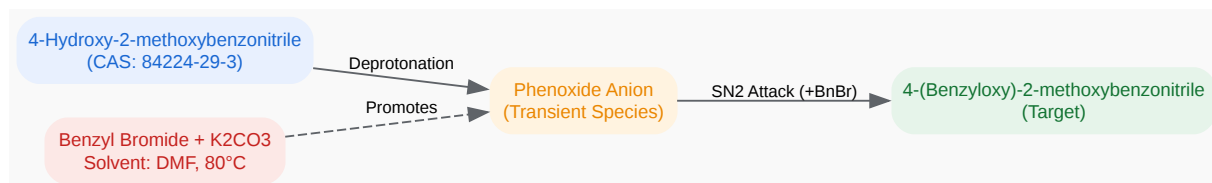
## Step-by-Step Workflow:

- Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxy-2-methoxybenzonitrile (1.0 eq) and anhydrous (2.0 eq).
- Solvation: Add dry DMF (approx. 5-10 mL per gram of substrate) and stir at room temperature for 15 minutes to ensure deprotonation.
- Addition: Dropwise add benzyl bromide (1.1 eq) to the reaction mixture. Caution: Exothermic.
- Reaction: Heat the mixture to 60–80°C under an inert atmosphere ( or Ar) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[1]
- Work-up:
  - Cool the mixture to room temperature.
  - Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).[1]
  - Wash the organic layer with water (to remove DMF) and brine.
  - Dry over anhydrous

, filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

## Synthesis Visualization



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Figure 1: Synthetic pathway transforming the phenolic precursor into the target benzyl ether.[1]

## Applications in Drug Discovery

This compound is a "linchpin" intermediate. The nitrile group serves as a gateway to various pharmacophores, while the benzyloxy group protects the oxygen for later functionalization (e.g., to generate a hydroxyl group for hydrogen bonding in an enzyme active site).

### A. Antibacterial Amidines

Recent patent literature (e.g., WO2019241566A1) highlights the use of alkoxybenzonitriles in synthesizing amidine analogs. The nitrile group is converted into an amidine (via the Pinner reaction or direct addition of amines/lithium amides), creating a cationic center capable of interacting with bacterial DNA or cell walls.

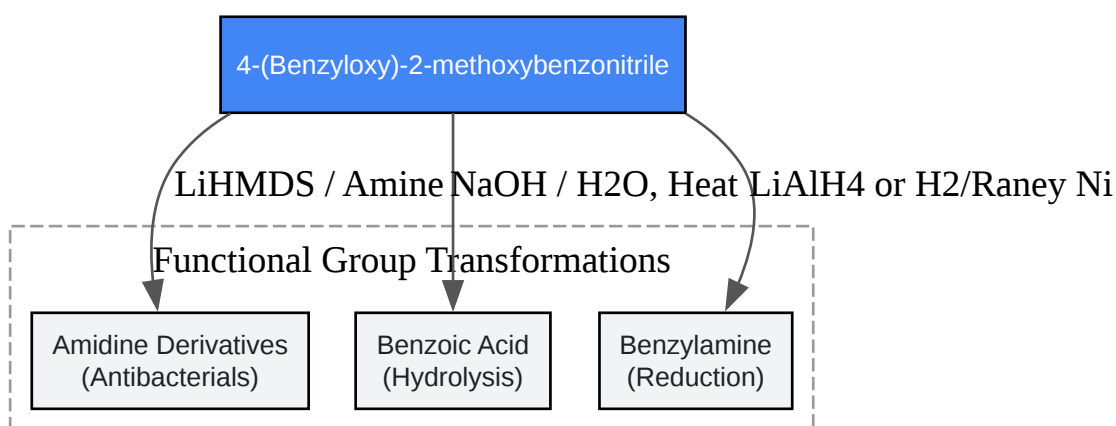
### B. Kinase Inhibitors (EGFR/HER2)

The 2-methoxy-4-benzyloxy substitution pattern mimics the scaffold of several tyrosine kinase inhibitors.

- Workflow:
  - Nitrile Reduction: Convert -CN to -CH<sub>2</sub>NH<sub>2</sub> (benzylamine).

- Coupling: React the amine with a chloro-quinazoline core.
- Deprotection: Remove the benzyl group ( , Pd/C) to reveal a phenol.
- Solubilization: Alkylate the phenol with solubilizing groups (e.g., morpholine side chains) typical in drugs like Gefitinib.

## Downstream Transformations Workflow



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Figure 2: Divergent synthesis pathways from the nitrile core.[1]

## Analytical Characterization (Expected Data)

To validate the synthesis, the following NMR signals are diagnostic. The disappearance of the broad phenolic -OH singlet (approx. 9-10 ppm) and the appearance of benzyloxy signals confirm the reaction.[1]

Nucleus	Signal (ppm)	Multiplicity	Assignment
<sup>1</sup> H NMR	7.30 – 7.45	Multiplet (5H)	Benzyloxy aromatic ring
7.48	Doublet (1H)	H-6 (Ortho to CN)	
6.60 – 6.70	Multi/Doublet (2H)	H-3, H-5 (Ortho to OR)	
5.15	Singlet (2H)	-OCH <sub>2</sub> Ph (Benzylic CH <sub>2</sub> )	
3.89	Singlet (3H)	-OCH <sub>3</sub> (Methoxy)	
<sup>13</sup> C NMR	~119.0	Singlet	-CN (Nitrile carbon)
~70.5	Singlet	-OCH <sub>2</sub> Ph	
~56.0	Singlet	-OCH <sub>3</sub>	

## Safety & Handling

- **Nitrile Hazards:** While less toxic than simple aliphatic nitriles, benzonitriles can metabolize to release cyanide ions under extreme conditions. Handle in a fume hood.
- **Benzyl Bromide:** A potent lachrymator and alkylating agent. Use gloves, goggles, and neutralize excess reagent with aqueous ammonia or sodium thiosulfate before disposal.
- **Storage:** Store the product in a cool, dry place. The nitrile group is stable, but the ether linkage can cleave under strong acidic conditions (e.g., BBr<sub>3</sub>, HI).

## References

- WO2019241566A1. Amidines and amidine analogs for the treatment of bacterial infections. World Intellectual Property Organization. (Describes the reaction of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide).
- PubChem Compound Summary. 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3).[1] National Center for Biotechnology Information. [1]

- ChemicalBook. 4-Hydroxy-2-methoxybenzonitrile Product Database.

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## Sources

- 1. Citric acid CAS#: 77-92-9 [[m.chemicalbook.com](https://m.chemicalbook.com)]
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